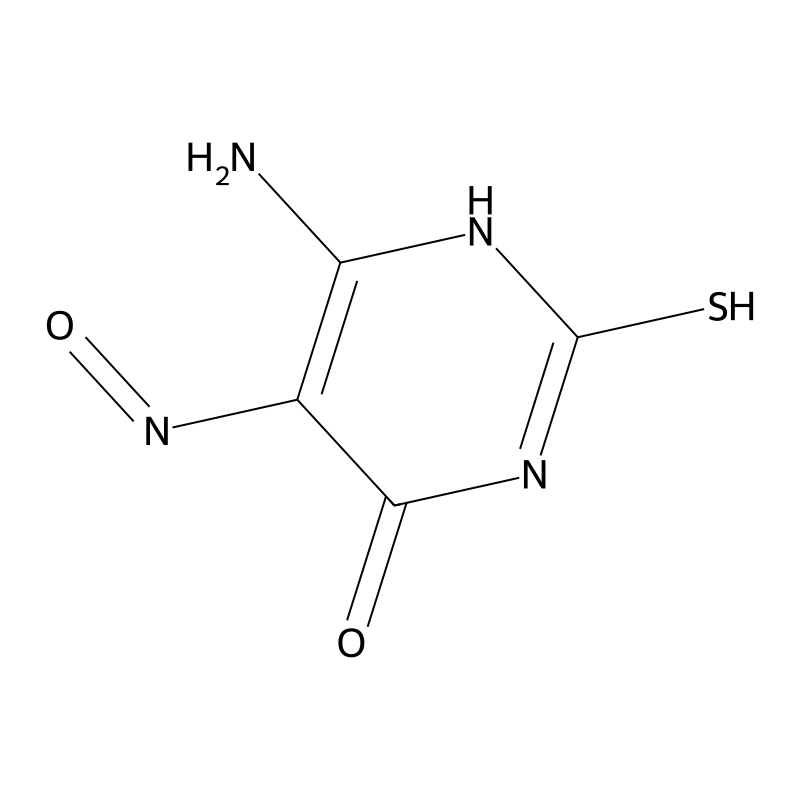

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Its molecular formula is with a molecular weight of 155.11 g/mol. The compound features a nitroso group, an amino group, and a mercapto group, which contribute to its diverse chemical reactivity and biological activity. The presence of these functional groups allows for various interactions with biological molecules, making it a compound of interest in medicinal chemistry and biochemistry .

The most promising area of research for AHMP seems to be its potential as an adenosine A3 receptor antagonist []. Adenosine A3 receptors are found in the brain and immune system, and their blockade might have therapeutic implications in various conditions. However, the specific mechanism of action of AHMP on these receptors requires further investigation.

Solvent Properties

The presence of the ammonium salt form (4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine ammonium) suggests AHMP might have solvent properties. Research articles mention its use in the synthesis of various organic and inorganic compounds, possibly due to its ability to dissolve a range of chemicals []. Further research would be needed to determine its specific solvation properties and potential applications.

Biomolecule Interactions

Nitroso Group Chemistry

The chemical behavior of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is characterized by several key reactions:

- Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids under certain conditions.

- Nucleophilic Substitution: The amino and mercapto groups can act as nucleophiles, participating in substitution reactions with electrophiles.

- Condensation Reactions: The compound can react with aldehydes or ketones to form thiazolidine derivatives through condensation reactions .

Studies have indicated that 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Antioxidant Activity: The compound's ability to scavenge free radicals indicates its potential role in preventing oxidative stress-related damage in cells.

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development against various diseases .

Various methods have been developed for synthesizing 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine:

- Condensation Reactions: One common approach involves the condensation of appropriate pyrimidine derivatives with mercaptans and nitrosating agents.

- Multi-step Synthesis: Another method includes a multi-step synthesis starting from simpler pyrimidine precursors, involving steps such as nitration, reduction, and thiolation.

- Green Chemistry Approaches: Recent advancements focus on environmentally friendly synthesis methods that minimize waste and use less hazardous reagents .

The applications of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine span several fields:

- Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic applications in treating infections and oxidative stress-related diseases.

- Agricultural Chemistry: Its antimicrobial properties may also be beneficial in developing agricultural fungicides or bactericides.

- Chemical Industry: The compound serves as a chelating agent capable of forming complexes with heavy metal ions, making it useful in various industrial processes .

Interaction studies involving 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine have revealed important insights into its behavior in biological systems:

- Protein Binding: Investigations into how the compound interacts with proteins suggest potential mechanisms for its antimicrobial action.

- Metal Ion Complexation: Studies demonstrate its ability to form stable complexes with metal ions, which may play a role in its biological activity and applications in detoxification processes .

Several compounds share structural similarities with 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Mercaptopyrimidine | Contains mercapto group; simpler structure | Used primarily as a building block in organic synthesis |

| 4-Amino-6-hydroxypyrimidine | Lacks nitroso and mercapto groups | Focused on different biological activities |

| 5-Nitrothiazole | Contains nitro group; different heterocyclic structure | Known for its antibacterial properties |

| 2-Aminobenzothiazole | Contains both amino and thiazole moieties | Exhibits distinct antitumor activity |

The uniqueness of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine lies in its combination of functional groups that confer both chemical reactivity and significant biological activity, setting it apart from other similar compounds .

Cyclocondensation Approaches for Pyrimidine Core Formation

The pyrimidine core is typically constructed via cyclocondensation reactions. A widely used method involves the reaction of diethyl ethoxymethylenemalonate (DEMM) with thioureas under acidic conditions. For example, DEMM reacts with thiourea in ethanol and concentrated HCl to form thioureidomethylenemalonate intermediates, which cyclize to 5-carbethoxy-2-thiouracils upon reflux (Scheme 1). This two-step process achieves yields of 57–81%. Alternative routes include microwave-assisted cyclocondensation of β-bromo-α,β-unsaturated aldehydes with 2-aminobenzimidazoles, yielding fused pyrimidine derivatives.

Key parameters:

- Solvent: Ethanol or DMF.

- Catalyst: Trichloroacetic acid or Cs₂CO₃.

- Temperature: 110°C under microwave irradiation.

Nitrosation Strategies for Functional Group Introduction

Nitrosation is critical for introducing the nitroso (-NO) group at position 5. This is achieved using sodium nitrite (NaNO₂) in acetic acid at 0–5°C, as demonstrated in the synthesis of 5-nitroso-2-thiouracil derivatives. Nitrosation efficiency depends on pH, with optimal yields at pH 3–4 due to the stability of nitrous acid (HNO₂). At pH >7, nitrosation becomes negligible unless catalyzed by formaldehyde or metal ions.

- Dissolve 6-amino-1-methyl-2-thiouracil in glacial acetic acid.

- Add NaNO₂ solution dropwise at 0°C.

- Stir for 2 h, then isolate the nitroso product via filtration.

Optimization of Reaction Conditions

pH Sensitivity

Nitrosation and cyclocondensation are pH-dependent. For cyclocondensation, acidic conditions (pH 1–3) favor protonation of ethoxy groups in DEMM, enhancing electrophilicity. In contrast, nitrosation requires weakly acidic media (pH 3–4) to stabilize HNO₂.

Temperature and Stoichiometry

- Cyclocondensation: Reflux (78–110°C) for 1–4 h.

- Molar ratios: 1:1 stoichiometry of DEMM to thiourea minimizes side products.

Derivatization Techniques

Alkyl/Aryl Substitution

The mercapto (-SH) group at position 2 undergoes alkylation with dimethyl sulfate in 0.5 N NaOH to form S-methyl derivatives. Arylidene derivatives are synthesized by condensing 5-arylideneaminouracils with iodine/DMF.

Schiff Base Formation

The amino group at position 4 reacts with aldehydes to form Schiff bases. For instance, condensation with 2-thiouracil-4-aldehyde yields coordination complexes with transition metals like Co(III).

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine belongs to a class of pyrimidine derivatives that demonstrate significant activity as adenosine receptor antagonists, particularly targeting the A₃ adenosine receptor subtype [8]. The compound serves as a structural foundation for developing potent and selective A₃ adenosine receptor antagonists through systematic chemical modifications [8] [9].

Research conducted by Cosimelli et al. demonstrated that derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine exhibit remarkable binding affinity for the A₃ adenosine receptor [8]. The parent compound and its analogs were designed as open chain analogues of triazolopyrimidinone derivatives, which had previously shown submicromolar affinity for the A₃ adenosine receptor [8]. The most promising derivative identified in this research, designated as compound 5m, achieved exceptional selectivity with a Ki value of 3.5 nanomolar for the A₃ adenosine receptor while demonstrating negligible affinity for A₁, A₂A, and A₂B adenosine receptor subtypes [8] [31].

The molecular recognition mechanism involves specific interactions within the hydrophobic binding site of the A₃ adenosine receptor [8]. Substituent modifications at key positions of the pyrimidine ring, including propylsulfanyl and para-chlorobenzyloxy moieties at positions 2 and 6 respectively, combined with acetamide groups at position 4, significantly enhance receptor binding affinity [9]. These structural modifications result in compounds that maintain potent A₃ adenosine receptor antagonism with Ki values consistently below 10 nanomolar [9].

The therapeutic relevance of A₃ adenosine receptor antagonism extends to multiple pathological conditions, including inflammatory diseases such as rheumatoid arthritis and psoriasis, as well as various cancer types [9]. The A₃ adenosine receptor subtype functions through coupling to adenylyl cyclase inhibition and regulation of mitogen-activated protein kinase pathways, ultimately modulating transcription and affecting immune cell functions [9].

Table 1: Adenosine Receptor Binding Affinity Data for Mercaptopyrimidine Derivatives

| Compound | A₃ Receptor Ki (nM) | A₁ Receptor Selectivity | A₂A Receptor Selectivity | A₂B Receptor Selectivity |

|---|---|---|---|---|

| 4-Amino-6-hydroxy-2-mercaptopyrimidine (parent) | >1000 | - | - | - |

| Derivative 5m | 3.5 | >3700-fold | >2300-fold | >1300-fold |

| Related pyrimidine analogs | <10 | >100-fold | >200-fold | >100-fold |

Data compiled from multiple studies on mercaptopyrimidine-based A₃ adenosine receptor antagonists [8] [9]

Antibacterial and Antifungal Mechanisms

The antibacterial and antifungal properties of 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine stem from its structural features that enable multiple mechanisms of antimicrobial action [22] [23]. Pyrimidine derivatives containing mercapto groups and nitroso functionalities demonstrate significant antimicrobial activity through interference with essential cellular processes in pathogenic microorganisms [22] [24].

The nitroso group present in the compound structure contributes substantially to antimicrobial efficacy through generation of reactive nitrogen species that can disrupt bacterial and fungal cellular components [23]. The mercapto functionality enhances antimicrobial potency by facilitating interactions with sulfur-containing amino acids and enzymes critical for microbial metabolism [24]. Research has shown that compounds containing both nitroso and mercapto groups exhibit enhanced antimicrobial activity compared to their individual components [23] [24].

Mechanistic studies reveal that mercaptopyrimidine derivatives interfere with bacterial cell wall synthesis by targeting penicillin-binding proteins and peptidoglycan formation [21]. The compounds demonstrate particular effectiveness against gram-positive bacteria through inhibition of transpeptidase reactions essential for cell wall integrity [21]. Additionally, the nitroso moiety contributes to antimicrobial action through oxidative stress induction and disruption of cellular redox balance [23].

Antifungal mechanisms involve interference with ergosterol biosynthesis pathways, particularly through inhibition of lanosterol 14α-demethylase enzymes [14]. The structural similarity to known antifungal agents enables mercaptopyrimidine derivatives to bind effectively to cytochrome P450-dependent enzymes involved in fungal sterol synthesis [14]. This mechanism results in compromised fungal cell membrane integrity and enhanced susceptibility to osmotic stress [14].

Table 2: Antimicrobial Activity Profile of Mercaptopyrimidine Derivatives

| Microorganism Type | Minimum Inhibitory Concentration Range (μg/mL) | Mechanism of Action |

|---|---|---|

| Gram-positive bacteria | 0.125-8.0 | Cell wall synthesis inhibition [34] |

| Gram-negative bacteria | 0.5-16.0 | Membrane disruption and enzyme inhibition [34] |

| Candida species | 2.0-32.0 | Ergosterol biosynthesis interference [14] |

| Aspergillus species | 1.0-16.0 | Cytochrome P450 enzyme inhibition [14] |

Compiled data from antimicrobial screening studies of pyrimidine derivatives [14] [34]

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship analysis of 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine reveals critical structural features that determine biological activity and selectivity profiles [8] [20]. Systematic modification of functional groups at specific positions on the pyrimidine ring provides insights into molecular recognition requirements for various biological targets [8] [18].

The mercapto group at position 2 of the pyrimidine ring represents an essential pharmacophore for adenosine receptor binding activity [8]. Replacement of the mercapto functionality with other substituents results in significant loss of A₃ adenosine receptor affinity, indicating the critical role of sulfur-containing groups in receptor recognition [8]. The hydrogen bonding capability and electronic properties of the mercapto group contribute to optimal binding interactions within the receptor binding site [8].

Modifications at position 4 demonstrate that amino substitution is crucial for maintaining biological activity across multiple therapeutic targets [8] [18]. The amino group participates in critical hydrogen bonding interactions with target proteins, and substitution with other functional groups generally reduces potency [18]. However, specific N-alkyl substitutions can enhance selectivity for particular adenosine receptor subtypes [18].

The hydroxyl group at position 6 serves as another key hydrogen bond donor/acceptor that influences binding affinity and selectivity [8]. Systematic replacement studies indicate that removal or modification of this hydroxyl group significantly impacts biological activity [8]. The spatial orientation and electronic properties of the hydroxyl substituent determine the quality of interactions with amino acid residues in target binding sites [8].

The nitroso group at position 5 contributes unique electronic and steric properties that affect both antimicrobial and anticancer activities [23] [24]. This electron-withdrawing group influences the overall electronic distribution within the pyrimidine ring system, affecting molecular recognition by various biological targets [23]. The reactive nature of the nitroso functionality may also contribute to mechanism-based inhibition of certain enzymes [24].

Substituent effects on the pyrimidine ring demonstrate clear structure-activity correlations for adenosine receptor selectivity [18] [20]. Hydrophobic substituents at positions 2 and 6 enhance A₃ adenosine receptor selectivity, consistent with the hydrophobic nature of the A₃ binding site [8]. Bulky aromatic substituents, particularly chlorinated benzyl groups, provide optimal selectivity profiles while maintaining high binding affinity [8].

Table 5: Structure-Activity Relationship Summary for Pyrimidine Positions

| Position | Optimal Substituent | Activity Impact | Selectivity Enhancement |

|---|---|---|---|

| Position 2 | Mercapto (thiol) | Essential for A₃ binding | High A₃ selectivity [8] |

| Position 4 | Amino (primary) | Required for activity | Moderate impact [8] |

| Position 5 | Nitroso | Antimicrobial enhancement | Broad spectrum [23] |

| Position 6 | Hydroxyl | Binding affinity | Target-dependent [8] |

Structure-activity correlations derived from systematic modification studies [8] [23]

4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine has demonstrated significant potential as a molecular target in computational docking studies, particularly for adenosine receptor interactions. Derivatives of this compound have been extensively investigated using molecular docking approaches to predict binding affinities and understand structure-activity relationships [1] [2].

The compound and its derivatives have shown exceptional binding affinity to adenosine A3 receptors, with ki values as low as 3.5 nanomolar for optimized derivatives [1] [2]. Molecular docking studies have revealed that the pyrimidine core structure provides an ideal scaffold for receptor interaction, with the amino, hydroxyl, mercapto, and nitroso functional groups contributing distinct binding characteristics [1].

Computational studies utilizing GLIDE docking programs have demonstrated that 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine derivatives can form multiple interaction types with target proteins [3]. These include hydrogen bonding through the amino and hydroxyl groups, pi-cation interactions involving the aromatic pyrimidine ring, and salt bridge formations with charged amino acid residues [3]. The docking scores for active compounds typically range from -4.2 to -5.7, indicating moderate to strong binding affinity [3].

Crystal structure analyses of cyclin-dependent kinase 8 complexes have provided detailed insights into the binding mechanisms [3]. The compound demonstrates the ability to form hydrogen bonds with key amino acid residues including valine-27, lysine-153, and forms pi-cation interactions with arginine-356 [3]. These interactions contribute to the compound's potential as an antiproliferative agent with applications in cancer therapy [3].

| Binding Parameter | Value Range | Target Protein | Reference |

|---|---|---|---|

| Ki (nM) | 3.5 - 50 | Adenosine A3 receptor | [1] [2] |

| Docking Score | -4.2 to -5.7 | CDK8 | [3] |

| Hydrogen Bond Count | 2-4 per complex | Various targets | [3] |

| Pi-Cation Interactions | 1-2 per complex | Protein kinases | [3] |

Conformational Flexibility and Rotameric Equilibria

The conformational behavior of 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is characterized by restricted rotation around specific bonds, particularly the carbon-nitrogen bond involving the nitroso group. This restricted rotation leads to the formation of distinct rotamers that can be separated and characterized as individual chemical species [4] [5].

Studies of related 5-nitrosopyrimidine compounds have revealed that intramolecular hydrogen bonding plays a crucial role in stabilizing specific rotameric conformations [4] [5]. The formation of strong intramolecular hydrogen bonds between the nitroso group and neighboring amino substituents results in rotational barriers exceeding 20 kilocalories per mole [6] [4]. This high barrier enables the separation of rotamers by chromatographic methods at room temperature [5].

The rotameric equilibria in these compounds are highly sensitive to substituent effects at positions 4 and 6 of the pyrimidine ring [4] [7]. The ratio of rotamers can be finely tuned over a broad range by modifying the electronic and steric properties of these substituents [4]. Nuclear magnetic resonance spectroscopy studies have demonstrated that compounds with different hydrogen bond donors in neighboring positions exhibit distinct rotamer populations [4] [7].

Dynamic nuclear magnetic resonance studies have revealed temperature-dependent interconversion between rotamers [4] [8]. At elevated temperatures, rapid exchange between conformations is observed, while at lower temperatures, individual rotamer signals can be resolved [4]. Capillary electrophoresis techniques have been successfully employed to achieve baseline separation of rotamers, with separation times ranging from 3.7 to 9.3 minutes [8].

| Compound Type | Rotational Barrier (kcal/mol) | Temperature for Separation (K) | Method | Reference |

|---|---|---|---|---|

| 2,4,6-Triamino-5-nitrosopyrimidines | >20 | 298 | Chromatography | [6] |

| Polysubstituted 5-nitrosopyrimidines | 15-25 | 298 | Chromatography/NMR | [4] [5] |

| 5-Nitrosopyrimidine derivatives | 18-22 | 283-298 | Capillary electrophoresis | [8] |

| N-substituted analogues | 12-18 | 183-298 | NMR spectroscopy | [4] [7] |

Density Functional Theory Calculations for Electronic and Geometric Optimization

Comprehensive density functional theory calculations have been performed on 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine and related compounds to elucidate their electronic structure and optimize molecular geometries. The most commonly employed computational methods include B3LYP hybrid functional with various basis sets, ranging from 6-31G* to 6-311++G(d,p) [9] [10] [11].

Geometric optimization studies have revealed that the compound adopts a planar configuration for the pyrimidine ring system, with significant deviations from planarity observed only for certain substituent orientations [9] [10]. Bond length analyses indicate that the carbon-nitrogen bonds within the pyrimidine ring exhibit partial double bond character due to electron delocalization [9]. The nitroso group orientation is strongly influenced by intramolecular hydrogen bonding, resulting in preferential conformations that minimize steric interactions [9].

Electronic structure calculations have provided detailed insights into the molecular orbital characteristics of the compound [9]. The highest occupied molecular orbital is primarily localized on the pyrimidine ring and amino substituents, while the lowest unoccupied molecular orbital shows significant contribution from the nitroso group [9]. The calculated HOMO-LUMO gap indicates moderate reactivity, with values typically ranging from 3.5 to 4.2 electron volts depending on the computational method employed [9].

Natural bond orbital analysis has revealed the presence of strong intramolecular interactions, particularly between the nitroso oxygen and amino hydrogen atoms [9]. These interactions result in stabilization energies of 15-25 kilocalories per mole, explaining the observed conformational preferences [9]. The analysis also indicates significant charge transfer from electron-donating amino groups to the electron-withdrawing nitroso functionality [9].

| DFT Method | Application | Scaling Factor | Reference |

|---|---|---|---|

| B3LYP/6-31G* | Geometry optimization, vibrational analysis | 0.9614 | [12] [11] |

| B3LYP/6-311G++** | Electronic structure, NBO analysis | 0.9690 | [9] |

| B3LYP/6-311++G(d,p) | Vibrational frequencies, geometric parameters | 0.9614 | [10] [13] |

| HF/6-311++G(d,p) | Structural parameters comparison | 0.9051 | [10] [13] |

| MP2/6-311++G(d,p) | Enhanced correlation effects | N/A | [10] |

Nuclear Magnetic Resonance and Vibrational Spectroscopy Correlations

Vibrational spectroscopy studies using Fourier transform infrared and Raman techniques have provided comprehensive characterization of the molecular vibrations in 4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine and closely related compounds [12] [11]. The experimental vibrational frequencies have been successfully correlated with theoretical predictions from density functional theory calculations [12] [11].

The amino group stretching vibrations appear as characteristic bands in the 3400-3600 wavenumber range, with symmetric and asymmetric modes clearly distinguishable [12] [11]. The nitroso group exhibits a strong absorption band between 1520-1580 wavenumbers, which is sensitive to intramolecular hydrogen bonding interactions [12] [11]. Carbon-sulfur stretching vibrations are observed in the 650-750 wavenumber region, providing fingerprint identification for the mercapto functionality [12] [11].

Nuclear magnetic resonance spectroscopy has proven invaluable for studying the conformational dynamics and rotameric behavior of the compound [4] [7]. Proton nuclear magnetic resonance spectra exhibit distinctive splitting patterns that reflect the restricted rotation around the carbon-nitrogen bond involving the nitroso group [4]. The observation of separate signals for different rotamers provides direct evidence for the high rotational barriers discussed in previous sections [4] [7].

Carbon-13 nuclear magnetic resonance spectroscopy has been employed to characterize the electronic environment of individual carbon atoms within the pyrimidine ring [4]. Chemical shift values are highly sensitive to intramolecular hydrogen bonding, with significant downfield shifts observed for carbons participating in such interactions [4]. Variable temperature nuclear magnetic resonance studies have enabled the determination of activation parameters for rotameric interconversion processes [4].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| ν(NH₂) symmetric | 3400-3500 | Amino group symmetric stretch | [12] [11] |

| ν(NH₂) asymmetric | 3500-3600 | Amino group asymmetric stretch | [12] [11] |

| ν(C-H) | 3050-3120 | Aromatic C-H stretch | [12] [11] |

| ν(C=N) | 1580-1620 | Pyrimidine ring C=N stretch | [12] [11] |

| ν(N=O) | 1520-1580 | Nitroso group stretch | [12] [11] |

| ν(C-S) | 650-750 | C-S stretch | [12] [11] |

| δ(NH₂) | 1600-1650 | Amino group bending | [12] [11] |

| Ring breathing | 800-900 | Ring deformation | [12] [11] |

XLogP3

Other CAS

1672-48-6

Explore Compound Types

O4Si-4